molecular formula C17H15N3O2 B6432171 N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide CAS No. 2309799-28-6

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B6432171
CAS No.: 2309799-28-6
M. Wt: 293.32 g/mol
InChI Key: WNMSUTISYLAKDV-UHFFFAOYSA-N
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Description

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide is a compound that belongs to the class of naphthalene carboxamides. This compound features a naphthalene ring system linked to a pyrimidinone moiety through an ethyl chain. The presence of both naphthalene and pyrimidinone structures in a single molecule makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide can be achieved through a multi-step process involving the formation of the pyrimidinone ring followed by its attachment to the naphthalene carboxamide. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The resulting dihydropyrimidinone can then be further functionalized and coupled with naphthalene-1-carboxylic acid derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This could include the use of heterogeneous catalysts such as Montmorillonite-KSF to improve yield and reaction efficiency . Solvent-free conditions and recyclable catalysts are preferred to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the naphthalene or pyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide has several applications in scientific research:

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-16(18-10-12-20-11-4-9-19-17(20)22)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,11H,10,12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSUTISYLAKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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